molecular formula C13H9NO2 B1598472 3-Phenoxyphenyl isocyanate CAS No. 87873-72-1

3-Phenoxyphenyl isocyanate

Cat. No. B1598472
CAS RN: 87873-72-1
M. Wt: 211.22 g/mol
InChI Key: HOJSXCMKZBXNEN-UHFFFAOYSA-N
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Description

3-Phenoxyphenyl isocyanate, also known as 1-isocyanato-3-phenoxybenzene, is an organic building block containing an isocyanate group . It is used in the synthesis of 1-(8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carbonyl)-4-(3-phenoxyphenyl)semicarbazide .


Synthesis Analysis

Isocyanates, including 3-Phenoxyphenyl isocyanate, can be synthesized from alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . A detailed theoretical investigation of the mechanism of sulfur dioxide-catalyzed rearrangement of the phenylnitrile oxide into phenyl isocyanate has been reported .


Molecular Structure Analysis

The molecular formula of 3-Phenoxyphenyl isocyanate is C13H9NO2 . The molecule consists of a phenyl ring attached to the isocyanate functional group .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

3-Phenoxyphenyl isocyanate has a molecular weight of 211.22, a refractive index of n20/D 1.5925 (lit.), a boiling point of 294 °C (lit.), and a density of 1.17 g/mL at 25 °C (lit.) .

Scientific Research Applications

Application 1: Quantum-Chemical Study of Isocyanate Synthesis

  • Summary of the Application : 3-Phenoxyphenyl isocyanate plays an essential role in modern manufacturing processes, especially in polyurethane production . There are numerous synthesis strategies for isocyanates both under industrial and laboratory conditions .
  • Methods of Application or Experimental Procedures : A detailed theoretical investigation of the mechanism of sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide into phenyl isocyanate was conducted . The DLPNO-CCSD (T) method and up-to-date DFT protocols were used to perform a highly accurate quantum-chemical study of the rearrangement mechanism .
  • Results or Outcomes : The study provided insights into how substituents in phenylnitrile oxide influence reaction kinetics .

Application 2: Synthesis of Semicarbazide

  • Summary of the Application : 3-Phenoxyphenyl isocyanate, also known as 1-isocyanato-3-phenoxybenzene, is an organic building block containing an isocyanate group . It may be used in the synthesis of 1-(8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carbonyl)-4-(3-phenoxyphenyl)semicarbazide .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this synthesis are not provided in the sources .
  • Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the sources .

Application 3: Polyurethane Production

  • Summary of the Application : 3-Phenoxyphenyl isocyanate is used in the production of polyurethanes, a class of polymers . Polyurethanes are used in a wide variety of applications due to their versatility and durability, including foams, coatings, adhesives, sealants, and elastomers .
  • Methods of Application or Experimental Procedures : Isocyanates, including 3-Phenoxyphenyl isocyanate, react with compounds containing alcohol (hydroxyl) groups to form polyurethane polymers . This reaction can be used to produce a wide range of materials with varying properties .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the sources .

Application 4: Synthesis of 1-(4-phenoxyphenyl)-3-(thiazol-2-yl)urea

  • Summary of the Application : 4-Phenoxyphenyl isocyanate may be used in the preparation of 1-(4-phenoxyphenyl)-3-(thiazol-2-yl)urea .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this synthesis are not provided in the sources .
  • Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the sources .

Application 5: Thiol-Isocyanate “Click” Reactions

  • Summary of the Application : Thiol-isocyanate “click” reactions are a type of chemical reaction used to rapidly fabricate functional, micropatterned, and multicomponent polymer brush surfaces .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the sources .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the sources .

Application 6: X-ray Photoelectron Spectroscopy (XPS) Analysis

  • Summary of the Application : Blocked isocyanates, including 3-Phenoxyphenyl isocyanate, can be analyzed using X-ray photoelectron spectroscopy (XPS) to determine the deblocking temperature .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the sources .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the sources .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There are numerous synthesis strategies for isocyanates both in industrial and laboratory conditions, which do not prevent searching for alternative highly efficient synthetic protocols . The microwave-assisted synthesis of novel 8-chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives is one such direction .

properties

IUPAC Name

1-isocyanato-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-10-14-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJSXCMKZBXNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392533
Record name 3-Phenoxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxyphenyl isocyanate

CAS RN

87873-72-1
Record name 3-Phenoxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-3-phenoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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